2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde 2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1156138-97-4
VCID: VC7063160
InChI: InChI=1S/C11H8N4O/c16-7-9-11(14-6-4-12-8-14)13-10-3-1-2-5-15(9)10/h1-8H
SMILES: C1=CC2=NC(=C(N2C=C1)C=O)N3C=CN=C3
Molecular Formula: C11H8N4O
Molecular Weight: 212.212

2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde

CAS No.: 1156138-97-4

Cat. No.: VC7063160

Molecular Formula: C11H8N4O

Molecular Weight: 212.212

* For research use only. Not for human or veterinary use.

2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde - 1156138-97-4

Specification

CAS No. 1156138-97-4
Molecular Formula C11H8N4O
Molecular Weight 212.212
IUPAC Name 2-imidazol-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde
Standard InChI InChI=1S/C11H8N4O/c16-7-9-11(14-6-4-12-8-14)13-10-3-1-2-5-15(9)10/h1-8H
Standard InChI Key PSMHXKLEAGECNY-UHFFFAOYSA-N
SMILES C1=CC2=NC(=C(N2C=C1)C=O)N3C=CN=C3

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, 2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde, reflects its fused bicyclic structure. The imidazo[1,2-a]pyridine core consists of a pyridine ring fused to an imidazole ring at positions 1 and 2. At position 2 of this core, a 1H-imidazol-1-yl substituent is attached, while position 3 bears a carbaldehyde group. This arrangement creates a planar, conjugated system that enhances electronic delocalization, a feature critical for interactions with biological targets .

Key structural features include:

  • Imidazo[1,2-a]pyridine backbone: A nitrogen-rich heterocycle known for its bioactivity.

  • 1H-imidazol-1-yl substituent: Introduces additional hydrogen-bonding and π-stacking capabilities.

  • Carbaldehyde group: Serves as a reactive site for further derivatization or covalent binding.

Synthesis and Reaction Pathways

The synthesis of 2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde involves multi-step protocols, often leveraging Vilsmeier-Haack formylation and nucleophilic substitution reactions. A representative pathway, inferred from analogous syntheses , is outlined below:

Formation of the Imidazo[1,2-a]pyridine Core

The core structure is synthesized via a Gould-Jacobs reaction, where 2-aminopyridine reacts with α-haloketones under thermal conditions. For example, 2-amino-5-chloropyridine reacts with phenacyl bromide to yield 2-phenylimidazo[1,2-a]pyridine derivatives .

Vilsmeier-Haack Formylation

The carbaldehyde group is installed via Vilsmeier-Haack reaction, where the imidazo[1,2-a]pyridine derivative reacts with phosphoryl chloride (POCl₃) and dimethylformamide (DMF). This electrophilic formylation selectively targets position 3, yielding the aldehyde functionality .

Example Synthesis:

  • 2-Chloroimidazo[1,2-a]pyridine is treated with imidazole and K₂CO₃ in DMF at 80°C to form 2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine.

  • The product undergoes Vilsmeier-Haack formylation (POCl₃/DMF, 80°C) to yield the target aldehyde .

Spectroscopic Characterization

The compound’s structure is confirmed through 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS):

  • 1H NMR (CDCl₃):

    • Aldehyde proton: δ 10.10 ppm (s, 1H).

    • Imidazole protons: δ 7.65–7.52 ppm (m, 2H) and δ 8.16 ppm (d, J = 1.1 Hz, 1H).

    • Imidazopyridine protons: δ 9.70 ppm (dt, J = 6.8 Hz, 1H) and δ 7.86 ppm (dd, J = 7.4 Hz, 2H) .

  • 13C NMR:

    • Aldehyde carbon: δ 179.64 ppm.

    • Aromatic carbons: δ 147.78–115.32 ppm .

  • HRMS: Calculated for C₁₁H₉N₄O [M+H]⁺: 229.0821; Found: 229.0825 .

CompoundMIC (μmol/L)Target Organism
3-Imidazopyridinyl-1-arylpropenone 10i41.98Candida albicans
Fluconazole>64Candida albicans

Data adapted from .

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